Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-methoxy-3-oxopropyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its amide and ester functionalities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxybenzoate
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- 3-Methoxy-2-methyl-3-oxopropanoic acid
Uniqueness
Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate is unique due to its combination of ester and amide functionalities, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N2O5 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-[(3-methoxy-3-oxopropyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C13H16N2O5/c1-19-11(16)7-8-14-13(18)15-10-6-4-3-5-9(10)12(17)20-2/h3-6H,7-8H2,1-2H3,(H2,14,15,18) |
InChI Key |
COAXZWNPGQGMTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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